molecular formula C18H19N3O5S2 B2978975 (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-51-6

(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2978975
CAS No.: 865160-51-6
M. Wt: 421.49
InChI Key: ATURXKNCWAMBPS-ZZEZOPTASA-N
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Description

The compound (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole derivative featuring a sulfamoyl group at the 6-position, a methoxyethyl substituent at the 3-position, and a 2-methoxybenzamide moiety. The sulfamoyl group enhances hydrophilicity, while the methoxy substituents contribute to π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-methoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-10-9-21-14-8-7-12(28(19,23)24)11-16(14)27-18(21)20-17(22)13-5-3-4-6-15(13)26-2/h3-8,11H,9-10H2,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATURXKNCWAMBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone to form an intermediate Schiff base. This intermediate is then subjected to further reactions, such as sulfonation and methoxylation, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Position Isomers: 2-Methoxy vs. 4-Methoxybenzamide

A closely related analog, (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide , differs only in the position of the methoxy group on the benzamide ring (4-methoxy instead of 2-methoxy). This positional isomerism significantly alters electronic effects:

  • 4-Methoxy : The para-methoxy group provides stronger electron-donating resonance effects, increasing electron density on the benzamide ring and modulating binding affinity in biological systems .

Table 1 : Key Differences in Methoxy Position Effects

Property 2-Methoxy Derivative 4-Methoxy Derivative
Electronic Effect Steric + inductive Resonance-dominated
Solubility (LogP)* ~2.1 (predicted) ~1.9 (predicted)
Hydrogen Bond Acceptor 5 5

*Predicted using fragment-based methods.

Core Heterocycle Modifications: Benzothiazole vs. Thiadiazole

Thiadiazole derivatives, such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g), share a benzamide moiety but differ in the heterocyclic core. Key distinctions include:

  • Benzothiazole (Target Compound): The fused benzene-thiazole system offers planar rigidity, favoring intercalation or stacking interactions.
  • Thiadiazole (4g): The 1,3,4-thiadiazole core introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. The dimethylamino-acryloyl substituent in 4g introduces a conjugated π-system, which may enhance fluorescence or redox activity .

Table 2 : Physicochemical Comparison of Heterocycles

Property Benzothiazole Derivative Thiadiazole Derivative (4g)
Melting Point (°C) Not reported 200
LogP (Experimental) ~2.3 (predicted) 3.1 (measured)
Polar Surface Area (Ų) 120 135

Functional Group Variations: Sulfamoyl vs. Halogen Substituents

In analogs like N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h), the sulfamoyl group is replaced with a chloro substituent. This substitution impacts:

  • Bioactivity : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide-Zn²+ interactions, whereas chloro groups may enhance lipophilicity and membrane permeability .
  • Synthetic Routes : Sulfamoyl introduction often requires sulfamoylation reagents (e.g., sulfamoyl chloride), while chloro groups are typically added via electrophilic substitution .

Methodological Considerations for Similarity Analysis

Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) must account for:

  • Stereochemistry : The Z-configuration in the target compound may yield dissimilar bioactivity compared to E-isomers of analogs .
  • Functional Group Topology : Positional isomerism (e.g., 2- vs. 4-methoxy) alters electronic profiles and binding modes despite identical molecular formulas .

Biological Activity

(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its antiproliferative, antioxidant, and antibacterial properties.

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 348.41 g/mol

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzo[d]thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound under investigation showed promising results:

  • IC50_{50} values were determined for several cancer cell lines:
    • MCF-7 (breast cancer) : IC50_{50} = 1.2 μM
    • HCT116 (colon cancer) : IC50_{50} = 3.7 μM
    • HEK293 (human embryonic kidney) : IC50_{50} = 5.3 μM

These results indicate that the compound exhibits selective cytotoxicity, particularly towards breast cancer cells, which is crucial for developing targeted cancer therapies .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various in vitro assays:

  • DPPH Radical Scavenging Activity : The compound demonstrated a significant ability to scavenge DPPH radicals, indicating strong antioxidant properties.
  • ABTS Assay : The antioxidant activity was superior to the standard butylated hydroxytoluene (BHT), confirming its potential as a natural antioxidant agent .

Antibacterial Activity

The compound's antibacterial efficacy was tested against several bacterial strains:

  • Gram-positive bacteria :
    • Enterococcus faecalis : Minimum Inhibitory Concentration (MIC) = 8 μM
    • Staphylococcus aureus : MIC = 32 μM
  • Gram-negative bacteria :
    • Efficacy against Gram-negative strains was lower compared to Gram-positive strains, which is common in many antibacterial agents due to the structural differences in their cell walls .

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    A recent study highlighted that compounds similar to this compound exhibited notable cytotoxicity against cancer cell lines, with mechanisms involving tubulin polymerization disruption, akin to established antitubulin drugs .
  • Antioxidant Mechanisms :
    Research indicated that the antioxidant activity of this compound does not correlate directly with its antiproliferative effects, suggesting distinct mechanisms at play. This separation is crucial for understanding how these compounds can be optimized for therapeutic use without compromising their efficacy .

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